molecular formula C13H15NO2 B1273483 1-Boc-indole CAS No. 75400-67-8

1-Boc-indole

Cat. No.: B1273483
CAS No.: 75400-67-8
M. Wt: 217.26 g/mol
InChI Key: OWPIFQXNMLDXKW-UHFFFAOYSA-N
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Description

1-Boc-indole, also known as tert-butoxycarbonyl-indole, is a derivative of indole where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the preparation of indole derivatives, due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-indole can be synthesized through several methods. One common approach involves the reaction of indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields this compound as the primary product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Scientific Research Applications

Synthesis Techniques

The synthesis of 1-Boc-indole typically involves the protection of indole's nitrogen atom with a Boc group. This modification allows for selective reactions at other positions on the indole ring without affecting the nitrogen functionality. Recent advancements have introduced enantioselective alkene difunctionalization methods that yield high purity and yield rates .

Biological Applications

This compound and its derivatives have demonstrated significant biological activities:

  • Anticancer Activity : Several studies have reported that compounds derived from this compound exhibit potent anticancer properties. For instance, derivatives have shown selective cytotoxicity against MCF-7 breast cancer cells, with some compounds inducing cell cycle arrest at specific phases (G1 or G2) .
  • Inhibition of HIV-1 Fusion : Research has highlighted the potential of indole derivatives as inhibitors of HIV-1 fusion. Compounds have been optimized to enhance binding affinity and efficacy against viral strains, demonstrating submicromolar activity in cell–cell fusion assays .
  • Tubulin Polymerization Inhibition : Indole-based compounds have been developed as inhibitors of tubulin polymerization, showing promising results against various cancer cell lines. Molecular docking studies indicate that these compounds interact effectively with tubulin, suggesting a mechanism for their cytotoxic effects .

Anticancer Research

A study synthesized a series of this compound derivatives to evaluate their anticancer properties against multiple cell lines, including MCF-7 and A549 (lung cancer). The results indicated that specific substitutions on the indole ring significantly enhanced anticancer activity, with IC50 values ranging from 0.48 µM to 4.2 µM across different cell types .

Compound IDCell LineIC50 (µM)Mechanism
10SKOV32.1Tubulin inhibition
10A5493.1Tubulin inhibition
10MCF-74.2Cell cycle arrest

HIV Research

In another study focusing on HIV-1 fusion inhibitors, a series of indole derivatives were tested for their ability to inhibit viral replication. The most active compound exhibited an EC50 value of 200 nM against T20-resistant strains, showcasing the potential for developing new antiviral therapies based on indole scaffolds .

Compound IDBinding Affinity (µM)EC50 (nM)Activity Type
6j0.6200Fusion inhibitor

Mechanism of Action

The mechanism of action of 1-Boc-indole and its derivatives depends on the specific biological target and pathway involved. Generally, the Boc group serves as a protecting group, allowing selective reactions at other positions on the indole ring. Upon deprotection, the free indole can interact with various molecular targets, such as enzymes or receptors, leading to biological effects .

Comparison with Similar Compounds

Biological Activity

1-Boc-indole, a derivative of indole with a tert-butyloxycarbonyl (Boc) protecting group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through various methods, typically involving the protection of the indole nitrogen with a Boc group. This modification enhances the compound's stability and solubility, facilitating further reactions. The synthesis often employs reagents such as n-butyllithium for deprotection and subsequent transformations, yielding various derivatives with distinct biological activities .

Biological Activities

This compound exhibits a range of biological activities, making it a valuable scaffold in drug discovery. Some notable activities include:

  • Anticancer Activity : Studies have shown that indole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against lung cancer (A549) and leukemia (K562) cell lines. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase, mediated by the suppression of EGFR and activation of p53 pathways .
  • Antiviral Properties : Indole derivatives have been investigated for their potential as HIV-1 fusion inhibitors. Research indicates that certain modifications to the indole structure enhance binding affinity to viral proteins, contributing to their efficacy against viral infectivity .
  • Anti-inflammatory Effects : Some indole-based compounds exhibit anti-inflammatory properties by inhibiting iNOS expression, which is crucial in inflammatory responses. This activity suggests potential therapeutic roles in treating inflammatory diseases .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeCell Line/ModelIC50 Values (µM)Mechanism of Action
AnticancerA549 (Lung Cancer)0.12Induction of apoptosis, cell cycle arrest
K562 (Leukemia)0.01Suppression of EGFR-mediated pathways
AntiviralHIV-1 Fusion0.5 - 1.0Inhibition of viral fusion processes
Anti-inflammatoryiNOS inhibition model5.39Inhibition of mRNA expression

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • EGFR Inhibition : The compound has been shown to bind to the ATP pocket of EGFR, leading to reduced signaling pathways associated with cell proliferation .
  • Apoptosis Induction : Flow cytometric analyses reveal that treatment with this compound derivatives results in increased apoptotic cell populations, indicating a robust mechanism for inducing cell death in cancerous cells .
  • Anti-inflammatory Pathways : The inhibition of iNOS suggests that indole derivatives can modulate inflammatory responses, potentially offering therapeutic benefits for conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-Boc-indole, and how can reproducibility be ensured?

  • Methodology : Follow established Boc-protection procedures using tert-butoxycarbonyl (Boc) anhydride or Boc-OSu in aprotic solvents (e.g., THF, DCM) with a base like DMAP or triethylamine. Ensure anhydrous conditions and inert atmosphere to prevent deprotection.
  • Reproducibility : Document reaction parameters (temperature, stoichiometry, solvent purity) and characterize intermediates via TLC, 1^1H/13^13C NMR, and HRMS. Cross-reference spectral data with literature to confirm identity . For transparency, include raw NMR files and chromatograms in supplementary materials .

Q. How should researchers validate the purity and identity of this compound derivatives?

  • Analytical Workflow :

Chromatography : Use flash column chromatography (gradient elution) or HPLC with UV detection.

Spectroscopy : Compare 1^1H NMR chemical shifts (e.g., Boc-group protons at ~1.2–1.4 ppm) and IR carbonyl stretches (~1740 cm1^{-1}) to published benchmarks.

Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns via HRMS/ESI-MS.

  • Data Cross-Check : Triangulate results across multiple techniques (e.g., NMR vs. HPLC retention times) to resolve ambiguities .

Advanced Research Questions

Q. What strategies optimize regioselectivity in this compound functionalization reactions?

  • Experimental Design :

  • Screening : Test directing groups (e.g., -OMe, -NO2_2) or transition-metal catalysts (Pd, Cu) under varying temperatures and solvent polarities.
  • Factorial Design : Use a 2k^k factorial approach to isolate critical variables (e.g., catalyst loading, solvent dielectric constant) .
    • Data Interpretation : Employ multivariate analysis (PCA or ANOVA) to identify statistically significant factors affecting selectivity .

Q. How can conflicting spectral data (e.g., unexpected 1^1H NMR splitting patterns) be resolved for novel this compound analogs?

  • Contradiction Analysis :

Replicate Experiments : Confirm reproducibility under identical conditions.

Advanced Techniques : Use 2D NMR (COSY, NOESY) to assign coupling constants and assess conformational dynamics.

Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software).

  • Peer Consultation : Engage crystallography experts for single-crystal XRD to resolve structural ambiguities .

Q. What methodologies are recommended for studying the hydrolytic stability of this compound under physiological conditions?

  • Protocol :

  • Kinetic Studies : Monitor Boc deprotection rates via HPLC in buffered solutions (pH 4–7.4) at 37°C.
  • Control Variables : Include temperature, ionic strength, and enzyme (e.g., esterase) supplementation.
    • Statistical Reporting : Calculate half-lives with 95% confidence intervals and report degradation byproducts via LC-MS .

Q. Methodological Frameworks

Q. How should researchers design mechanistic studies for this compound reactions (e.g., electrophilic substitution)?

  • Hypothesis Testing :

  • Isotopic Labeling : Use 13^{13}C-labeled Boc groups to track reaction pathways.
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D for proton-transfer steps.
    • Data Collection : Use in-situ FTIR or Raman spectroscopy to detect intermediates .

Q. What statistical approaches are suitable for analyzing contradictory yield data across synthetic batches?

  • Root-Cause Analysis :

Control Charts : Plot batch yields over time to identify outliers.

Regression Models : Correlate impurities (e.g., residual solvents) with yield reductions.

  • Error Propagation : Quantify measurement uncertainties in mass and volume to refine error margins .

Q. Data Presentation & Reproducibility

Q. What are best practices for presenting synthetic and analytical data in publications?

  • Guidelines :

  • Main Text : Include processed data (e.g., NMR integrals, HPLC purity percentages) critical to conclusions.
  • Supplementary Materials : Provide raw spectra, chromatograms, and crystallographic CIF files.
    • Ethical Compliance : Cite prior methods verbatim and disclose all modifications to ensure replicability .

Properties

IUPAC Name

tert-butyl indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPIFQXNMLDXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393394
Record name 1-Boc-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75400-67-8
Record name 1-Boc-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-butoxycarbonyl)indole
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Synthesis routes and methods

Procedure details

A mixture of 5-(tert-butyl-dimethyl-silanyloxymethyl)-1H-indole-2-boronic acid 1-carboxylic acid tert-butyl ester [3.82 g, 9.42 mmol, Intermediate (8), prepared as described in Example 1-4 of International Patent Application Publication No. WO 02/32861], 3-iodo-thieno[3,2-c]pyrazole-1-carboxylic acid tert-butyl ester [4.0 g, 11.42 mmol, Example 5B above], tetrakis(triphenylphosphine)palladium(0) (544 mg, 0.470 mmol), potassium carbonate (2M aqueous, 12 mL) in tetrahydrofuran (60 mL) is purged with N2 for 10 minutes then heated to 55-60° C. for 7.5 hours. The reaction is diluted with ethyl acetate (50 mL) and washed with water (20 mL). Water layer is back extracted with ethyl acetate (50 mL). The combined ethyl acetate phases are dried over sodium sulfate. The residue is chromatographed on 35 g silica gel cartridge (5-30% ethyl acetate gradient in heptane) to give 2-(1-tert-butoxycarbonyl-1H-thieno[3,2-c]pyrazol-3-yl)-5-tert-butyl-dimethyl-silanyloxymethyl)-indole-1-carboxlic acid tert-butyl ester [3.8 g, 69%, Intermediate (9)]; 1H NMR [(CD3)2SO)]: δ 8.08 (2H, m), 7.64 (1H, s), 7.38 (2H, m), 7.14 (1H, s), 4.81 (2H, s, —OCH), 1.65 (9H, s), 1.32 (9H, s), 0.92 (9H, s, Si(CH3)3), 0.10 (6H, s, Si(CH2)); LC/MS: 584 (M+H).
[Compound]
Name
5-(tert-butyl-dimethyl-silanyloxymethyl)-1H-indole-2-boronic acid 1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate ( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
544 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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